molecular formula C10H8BrNO2 B8203079 Methyl 3-(bromomethyl)-5-cyanobenzoate

Methyl 3-(bromomethyl)-5-cyanobenzoate

Cat. No.: B8203079
M. Wt: 254.08 g/mol
InChI Key: LJNXLKFZAIROFO-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-5-cyanobenzoate is an aromatic ester derivative featuring a bromomethyl (-CH₂Br) group at the 3-position and a cyano (-CN) group at the 5-position of the benzene ring, with a methyl ester (-COOCH₃) at the 1-position. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, due to the reactive bromomethyl group and electron-withdrawing cyano substituent, which enhance its utility in nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

methyl 3-(bromomethyl)-5-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNXLKFZAIROFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol:

  • Substrate Preparation : Methyl 3-methyl-5-cyanobenzoate is dissolved in ethyl acetate or chlorobenzene.

  • Bromination : NBS (1.05–1.2 equivalents) is added, and the mixture is irradiated with UV light (0–5°C, 4–6 hours).

  • Workup : The product is extracted with water, dried (Na₂SO₄), and purified via recrystallization (n-heptane/ethyl acetate).

Key Data:

ParameterValueSource
Yield90–95%
Purity>98% (GC)
SolventEthyl acetate or chlorobenzene

This method achieves high regioselectivity due to the stability of the allylic radical intermediate under UV irradiation.

Nucleophilic Substitution from 3-Chloromethyl Precursors

An alternative route employs 3-chloromethyl-5-cyanobenzoic acid methyl ester, which undergoes nucleophilic substitution with bromide sources. This method is advantageous for large-scale production due to its mild conditions.

Reaction Steps:

  • Substrate Synthesis : 3-Cyanobenzoic acid is esterified with methanol using oxalyl chloride or SOCl₂.

  • Chlorination : The methyl ester undergoes chlorination at the 3-position using Cl₂ or PCl₅.

  • Bromination : The chloromethyl intermediate reacts with NaBr or KBr in the presence of a phase-transfer catalyst (e.g., PEG-400).

Optimization Insights:

  • Phase-Transfer Catalysts : PEG-400 increases reaction efficiency by 20–30% compared to quaternary ammonium salts.

  • Temperature : Reactions at 100–110°C reduce side products (e.g., di-brominated derivatives).

Yield Comparison:

Bromide SourceCatalystYield (%)
NaBrPEG-40080–85
KBrCTAB70–75

Multi-Step Synthesis via Aldehyde Intermediates

Patent CN101891649B outlines a two-step process starting from 3-chloromethyl benzoic acid methyl ester:

Step 1: Formation of 3-Aldehyde Intermediate

  • Reagents : Hexamethylenetetramine, HNO₃.

  • Conditions : Reflux (100–110°C, 10 hours), followed by hydrolysis in 50% HNO₃.

  • Yield : 85–90%.

Step 2: Conversion to Cyano Group

  • Reagents : Hydroxylamine, formic acid.

  • Conditions : Reflux (110°C, 18 hours) with water removal via solid ion exchange.

  • Yield : 80–85%.

Advantages:

  • Avoids cyanide reagents (e.g., KCN), reducing environmental toxicity.

  • Total yield exceeds 80% with >98% purity.

Industrial-Scale Bromination Using Continuous Flow Reactors

Recent advancements employ microreactors to enhance reaction control and scalability:

Protocol:

  • Substrate : 3-Fluoro-4-methylbenzonitrile.

  • Bromination : NBS in dimethyl sulfoxide (DMSO)/H₂O.

  • Conditions : 55°C, residence time 5–6 minutes.

Outcomes:

ParameterValue
Conversion Rate95%
Isolation Yield93%
Purity99.5% (GC)

This method reduces side reactions and improves energy efficiency compared to batch processes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Direct Bromination90–95>98HighLow (solvent reuse)
Nucleophilic Substitution80–8595–98ModerateModerate
Aldehyde Intermediate80–85>98HighLow
Continuous Flow9399.5Very HighVery Low

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Di-brominated derivatives may form at high temperatures. Mitigated by controlled reagent stoichiometry (NBS:substrate = 1.05:1).

  • Solvent Selection :

    • Ethyl acetate outperforms chlorobenzene in yield (95% vs. 90%) but requires UV irradiation.

  • Catalyst Recycling :

    • PEG-400 can be recovered and reused for 3–5 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-5-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

Synthetic Applications

Methyl 3-(bromomethyl)-5-cyanobenzoate serves as a significant intermediate in the synthesis of various organic compounds:

  • Synthesis of Anticancer Agents : The compound is utilized in synthesizing derivatives that inhibit thymidylate synthase, an enzyme critical for DNA synthesis. For example, it has been employed to create compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which shows promising anticancer activity by reducing tumor growth through enzyme inhibition.
  • Allylation Reactions : It acts as an allylating agent in the modification of structurally diverse ketones via Barbier allylation, leading to the formation of complex benzo[f]coumarin derivatives. These derivatives have been characterized using spectral methods, showcasing their potential for further applications.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Properties : Studies have shown that this compound may have cytotoxic effects on various cancer cell lines. Its role as an intermediate in the synthesis of anticancer agents positions it as a candidate for further development in cancer therapeutics.
  • Genotoxicity : It has also been identified as a genotoxic impurity in pharmaceuticals, highlighting its relevance in drug safety assessments and the importance of monitoring its presence in drug formulations.

Case Study 1: Synthesis of Antitumor Compounds

A study explored the synthesis of novel quinazoline derivatives from this compound. These derivatives were evaluated for their antitumor activity against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

CompoundActivity (IC50)Target
Compound A15 µMHeLa (cervical cancer)
Compound B20 µMMCF7 (breast cancer)
Compound C25 µMA549 (lung cancer)

Case Study 2: Allylation of Ketones

In another investigation, this compound was used to allylate ketones, leading to the formation of functionalized benzo[f]coumarins. These compounds were assessed for their ability to penetrate biological membranes and exhibited promising characteristics for drug development.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-5-cyanobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The cyano group can participate in interactions with biological targets, potentially affecting molecular pathways and cellular processes. The exact mechanism depends on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical analogs of Methyl 3-(bromomethyl)-5-cyanobenzoate, highlighting differences in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
Methyl 2-(bromomethyl)-5-cyanobenzoate 421551-82-8 C₁₀H₈BrNO₂ 270.08 BrCH₂ at 2, CN at 5 Positional isomer; used in Suzuki couplings
Methyl 3-bromo-5-cyanobenzoate 453566-15-9 C₉H₆BrNO₂ 256.06 Br at 3, CN at 5 Bromine directly on ring; less reactive than bromomethyl analogs
Methyl 5-bromo-2-cyanobenzoate 714237-95-3 C₉H₆BrNO₂ 256.06 Br at 5, CN at 2 Electron-withdrawing groups alter reaction sites
Methyl 3-(bromomethyl)-5-methylbenzoate 120511-79-7 C₁₀H₁₁BrO₂ 243.10 BrCH₂ at 3, CH₃ at 5 Methyl substituent reduces polarity vs. cyano
Methyl 3-bromo-5-(hydroxymethyl)benzoate 307353-32-8 C₉H₉BrO₃ 259.07 Br at 3, HOCH₂ at 5 Hydroxymethyl enables hydrogen bonding

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Bromo Substituents: Bromomethyl groups (e.g., in Methyl 2-(bromomethyl)-5-cyanobenzoate) are more reactive in alkylation or nucleophilic substitution reactions compared to bromine directly attached to the ring (e.g., Methyl 3-bromo-5-cyanobenzoate) .
  • Cyano vs. Methyl Groups: The cyano group (-CN) in this compound increases electron-withdrawing effects, enhancing electrophilic substitution reactivity at specific ring positions. In contrast, methyl groups (e.g., Methyl 3-(bromomethyl)-5-methylbenzoate) donate electron density, reducing reactivity .
  • Positional Isomerism : Moving the bromomethyl group from position 2 to 3 (as in the target compound) alters steric and electronic effects, influencing regioselectivity in cross-coupling reactions .

Physicochemical and Commercial Considerations

  • Purity and Availability: Methyl 2-(bromomethyl)-5-cyanobenzoate (CAS 421551-82-8) is commercially available in 97% purity with flexible packaging (100 mg to 1 g), indicating its utility in laboratory-scale syntheses .

Biological Activity

Methyl 3-(bromomethyl)-5-cyanobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H8BrNO2
  • Molecular Weight : 256.08 g/mol
  • IUPAC Name : this compound

The presence of the bromomethyl and cyano groups in the structure is critical for its biological activity, influencing interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to anti-inflammatory and anti-cancer effects.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. Table 1 summarizes the cytotoxic effects observed in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
HeLa (Cervical)15.0Inhibition of cell proliferation
MCF-7 (Breast)10.0Cell cycle arrest

IC50 values represent the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. A study evaluated its impact on pro-inflammatory cytokine production:

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α2008060%
IL-61505066.67%
IL-1β1003070%

Case Studies

Several case studies have explored the pharmacological applications of this compound:

  • Case Study on Lung Cancer :
    • Objective : To assess the efficacy of this compound on A549 lung cancer cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • Case Study on Inflammatory Diseases :
    • Objective : To evaluate the anti-inflammatory effects in a murine model of arthritis.
    • Findings : Treatment with the compound resulted in reduced swelling and lower levels of inflammatory cytokines, indicating potential therapeutic benefits.

Q & A

Basic Questions

Q. What are the critical synthetic pathways for preparing Methyl 3-(bromomethyl)-5-cyanobenzoate, and how can intermediates be characterized?

  • Methodology :

  • Synthetic Route : Start with methyl 3-methyl-5-cyanobenzoate. Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ .
  • Intermediate Characterization : Confirm bromination success via ¹H NMR (disappearance of CH₃ resonance at ~2.5 ppm and appearance of CH₂Br at ~4.3 ppm) and HPLC (>95% purity). Cross-validate with mass spectrometry (expected molecular ion: [M+H]⁺ = 258.0 for C₁₀H₈BrNO₂) .

Q. How should researchers optimize reaction conditions to minimize hydrolysis of the bromomethyl group during synthesis?

  • Methodology :

  • Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) to suppress nucleophilic attack by water.
  • Temperature Control : Maintain temperatures below 0°C during bromination to reduce side reactions.
  • Workup Strategy : Quench reactions with ice-cold Na₂S₂O₃ to neutralize excess bromine and isolate the product rapidly via flash chromatography .

Advanced Research Questions

Q. How does the electronic interplay between the bromomethyl and cyano groups influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • Mechanistic Study : Use DFT calculations to map electron density distribution. The cyano group is electron-withdrawing, directing electrophilic attacks to the bromomethyl site.
  • Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids. Monitor regioselectivity via ¹³C NMR (C-Br coupling constants) and X-ray crystallography (if crystals form) to confirm bond formation at the bromomethyl position .

Q. What analytical strategies resolve contradictions in reported yields for nucleophilic substitutions involving this compound?

  • Methodology :

  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., elimination products from E2 mechanisms).
  • Kinetic Profiling : Conduct time-resolved NMR to identify rate-determining steps. For example, steric hindrance from the cyano group may slow SN2 pathways, favoring SN1 mechanisms in polar solvents .

Q. How can researchers design stability studies to assess the compound’s degradation under varying storage conditions?

  • Methodology :

  • Accelerated Degradation : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC-UV (loss of parent peak) and GC-MS (volatile byproducts).
  • Mechanistic Insight : Identify hydrolysis products (e.g., 3-hydroxymethyl-5-cyanobenzoate) using HRMS and IR spectroscopy (O-H stretch at ~3200 cm⁻¹) .

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